![molecular formula C17H16ClN3O3 B5726532 2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5726532.png)
2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe pyrrolidinyl group is usually introduced via nucleophilic substitution or through the use of pyrrolidine as a starting material in a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The pyrrolidinyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted benzamides .
Scientific Research Applications
2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitro-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may affect its biological activity.
4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the chloro group, which may influence its reactivity and interactions.
2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the nitro group, which can alter its redox properties.
Uniqueness
The presence of both chloro and nitro groups, along with the pyrrolidinyl substitution, makes 2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-11-12(21(23)24)7-8-13(14)17(22)19-15-5-1-2-6-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWUHAJUFNODSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Nitrothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5726468.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)
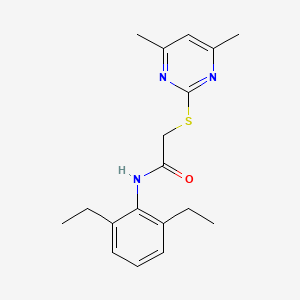
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)
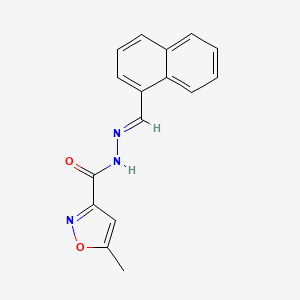
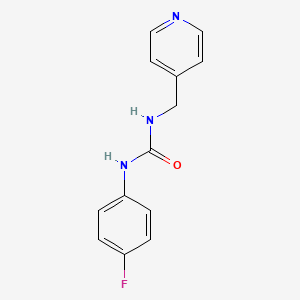
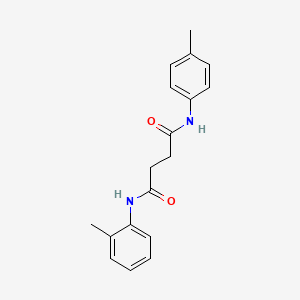
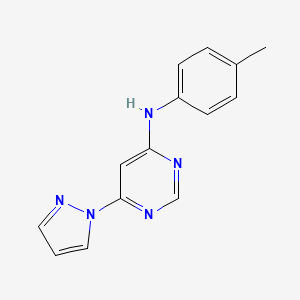
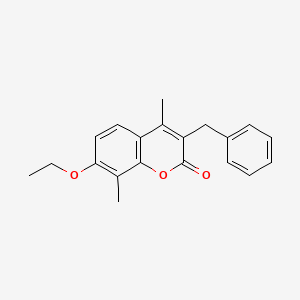
![1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)
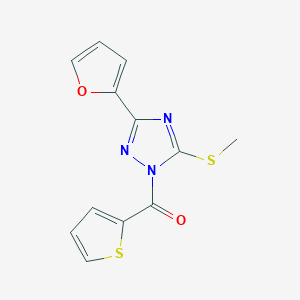
![N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5726541.png)
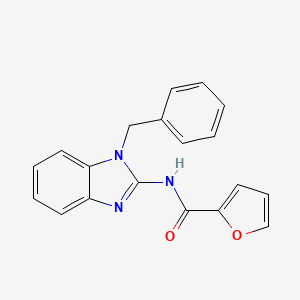
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
